molecular formula C22H20ClFN6O2 B12503310 5-(2-chloro-6-fluorophenyl)-4-hydroxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(2-chloro-6-fluorophenyl)-4-hydroxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12503310
M. Wt: 454.9 g/mol
InChI Key: HFWOYPMETYDKJM-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. The starting materials often include chlorinated and fluorinated aromatic compounds, pyridine derivatives, and piperazine. The synthesis may involve:

    Nucleophilic substitution reactions: to introduce the chloro and fluoro groups.

    Cyclization reactions: to form the pyrido[2,3-d]pyrimidine core.

    Coupling reactions: to attach the piperazine and pyridine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow chemistry: to scale up production.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: A class of compounds with similar core structures.

    Fluorinated aromatic compounds: Compounds with fluorine atoms on aromatic rings.

    Piperazine derivatives: Compounds containing the piperazine moiety.

Uniqueness

5-(2-chloro-6-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClFN6O2

Molecular Weight

454.9 g/mol

IUPAC Name

5-(2-chloro-6-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C22H20ClFN6O2/c23-14-4-3-5-15(24)18(14)13-12-17(31)26-20-19(13)21(32)28-22(27-20)30-10-8-29(9-11-30)16-6-1-2-7-25-16/h1-7,13H,8-12H2,(H2,26,27,28,31,32)

InChI Key

HFWOYPMETYDKJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(CC(=O)N4)C5=C(C=CC=C5Cl)F)C(=O)N3

Origin of Product

United States

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